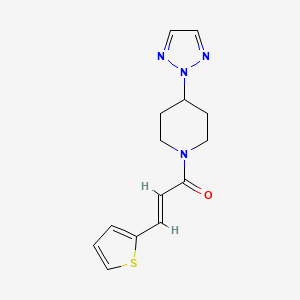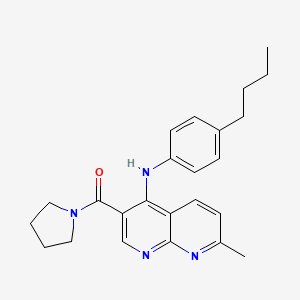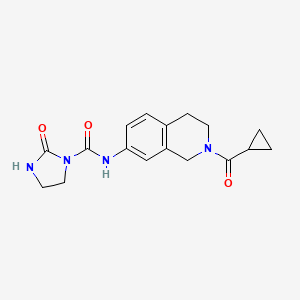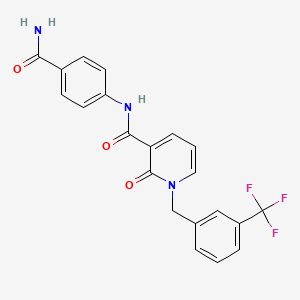
(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound, and a thiomorpholino group, which is a sulfur-containing heterocycle. The presence of an amino group attached to an isopropylphenyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridine ring system would likely contribute to the rigidity of the molecule, while the isopropylphenylamino and thiomorpholino groups could potentially introduce some flexibility .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino group, the sulfur atom in the thiomorpholino group, and the nitrogen atoms in the naphthyridine ring . These atoms are all capable of acting as nucleophiles or bases, which could make the compound reactive towards electrophiles and acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple rings could increase its rigidity and potentially its melting point and boiling point . The presence of nitrogen and sulfur atoms could also influence its solubility in various solvents .
Aplicaciones Científicas De Investigación
Photophysical and Electroluminescent Properties
Research on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, including their synthesis, photophysical, and electroluminescent properties, has been conducted. These studies focus on the application of these complexes in organic light-emitting diodes (OLEDs), indicating the potential for similar naphthyridin compounds to be used in advanced material science and optoelectronic devices (Kang et al., 2011).
Intramolecular Rearrangement under UV Light
Another study highlights the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under irradiation with 365 nm UV light. This process demonstrates an environmentally friendly and efficient method for producing certain derivatives, suggesting possible pathways for synthesizing or modifying compounds like the one for various scientific applications (Jing et al., 2018).
DFT Calculations and Nonlinear Optical (NLO) Analysis
DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO), and nonlinear optical (NLO) analysis of novel compounds have been performed, providing insights into their electronic and optical properties. Such studies are crucial for the development of new materials with potential applications in optoelectronics and photonics (Halim & Ibrahim, 2017).
Imaging Agents for Parkinson's Disease
The synthesis of compounds for use as potential PET agents for imaging of specific enzymes in Parkinson's disease showcases the medical imaging application of complex organic molecules. This indicates the potential for compounds like the specified one to be adapted for diagnostic purposes in neurodegenerative diseases (Wang et al., 2017).
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could explore the synthesis, reactivity, and potential applications of this compound .
Propiedades
IUPAC Name |
[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZOAJHNUMIIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)
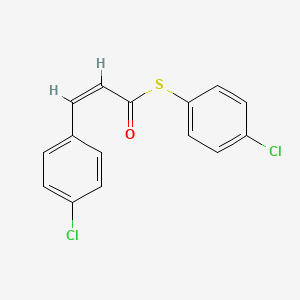
![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)
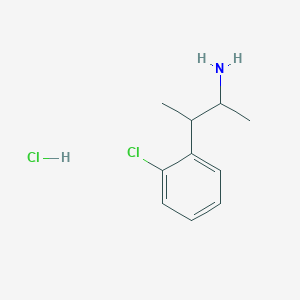
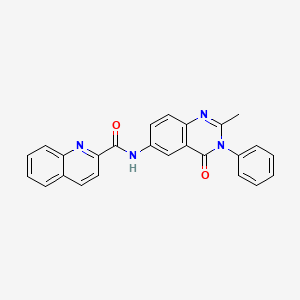
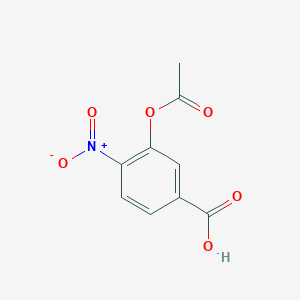
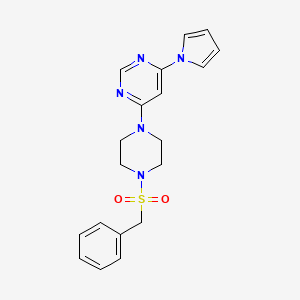
![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
